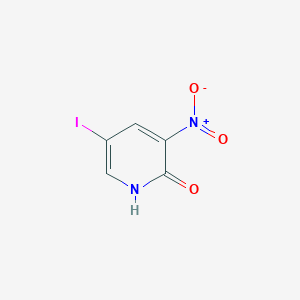

5-Iodo-3-nitropyridin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-iodo-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNPQYWDKONAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654686 | |

| Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-59-7 | |

| Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-3-nitropyridin-2-ol from 2-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-Iodo-3-nitropyridin-2-ol, a valuable building block in medicinal chemistry, starting from the readily available 2-amino-5-bromopyridine. The presented synthetic strategy is a multi-step process involving diazotization, hydrolysis, halogen exchange, and regioselective nitration. Each step is detailed with mechanistic insights and field-proven protocols to ensure scientific integrity and reproducibility.

Strategic Overview: A Three-Pronged Approach

The synthesis of this compound from 2-amino-5-bromopyridine is a thoughtful orchestration of functional group transformations on the pyridine core. The overall strategy can be dissected into three key stages:

-

Conversion of the Amino Group to a Hydroxyl Group: The initial transformation focuses on the replacement of the 2-amino group with a hydroxyl group via a diazotization-hydrolysis sequence. This sets the stage for the subsequent electrophilic substitution reactions.

-

Halogen Exchange for Iodination: The bromine atom at the 5-position is then replaced by an iodine atom. This is a critical step that can be achieved through a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.

-

Regioselective Nitration: The final step involves the introduction of a nitro group at the 3-position of the 5-iodopyridin-2-ol intermediate. The directing effects of the existing hydroxyl and iodo substituents are leveraged to achieve the desired regioselectivity.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromopyridin-2-ol

The initial step in this synthetic sequence is the conversion of the exocyclic amino group of 2-amino-5-bromopyridine into a hydroxyl group. This is reliably achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt.

Mechanistic Rationale

The diazotization of primary aromatic amines is a classic and robust transformation.[1] In the presence of a strong acid, typically sulfuric acid, and a source of nitrous acid (generated in situ from sodium nitrite), the amino group is converted into a diazonium salt. This diazonium group is an excellent leaving group (as dinitrogen gas) and can be readily displaced by a nucleophile, in this case, water, to yield the corresponding phenol analog, 5-bromopyridin-2-ol. The tautomeric equilibrium of this product favors the pyridin-2-one form.

Experimental Protocol

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.

-

Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the diazonium salt.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The product, 5-bromopyridin-2-ol, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-bromopyridin-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Scale (mmol) |

| 2-Amino-5-bromopyridine | 172.01 | 1.0 | 50 |

| Conc. H₂SO₄ | 98.08 | Excess | - |

| Sodium Nitrite | 69.00 | 1.1 - 1.5 | 55 - 75 |

Part 2: Synthesis of 5-Iodopyridin-2-ol via Halogen Exchange

The second stage of the synthesis involves the conversion of the 5-bromo substituent to a 5-iodo group. While direct electrophilic iodination of 5-bromopyridin-2-ol is a possibility, achieving high regioselectivity can be challenging. A more controlled and often higher-yielding approach is a copper-catalyzed halogen exchange reaction, a variant of the Finkelstein reaction adapted for aromatic systems.[2]

Mechanistic Rationale

The aromatic Finkelstein reaction facilitates the exchange of one halogen for another on an aromatic ring.[2] In this case, a copper(I) salt, typically copper(I) iodide, is used as a catalyst. The reaction likely proceeds through an oxidative addition of the aryl bromide to the copper(I) species, followed by reductive elimination to form the aryl iodide and regenerate the copper(I) catalyst. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol

Materials:

-

5-Bromopyridin-2-ol

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

Procedure:

-

To a flask charged with 5-bromopyridin-2-ol, add sodium iodide and copper(I) iodide.

-

Add a suitable solvent such as DMF or DMSO to the flask.

-

Heat the reaction mixture to a temperature between 120-150 °C and maintain it for several hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-iodopyridin-2-ol can be purified by column chromatography on silica gel or by recrystallization.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Scale (mmol) |

| 5-Bromopyridin-2-ol | 174.00 | 1.0 | 25 |

| Sodium Iodide | 149.89 | 1.5 - 2.0 | 37.5 - 50 |

| Copper(I) Iodide | 190.45 | 0.1 - 0.2 | 2.5 - 5.0 |

Part 3: Regioselective Nitration to this compound

The final step in the synthesis is the regioselective nitration of 5-iodopyridin-2-ol to introduce a nitro group at the 3-position. The directing effects of the existing substituents on the pyridine ring are crucial for the success of this transformation.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position of the pyridin-2-one tautomer is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The iodine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the participation of its lone pairs in resonance stabilization of the Wheland intermediate.

Considering the directing effects of both substituents:

-

The hydroxyl group strongly directs electrophilic attack to the ortho (C3) and para (C5) positions.

-

The iodine atom directs to the ortho (C4 and C6) positions.

The powerful activating and ortho-directing effect of the hydroxyl group at the 2-position will dominate, leading to the preferential introduction of the nitro group at the C3 position. The C5 position is already occupied by the iodine atom.

The following diagram illustrates the directing effects of the substituents on the nitration of 5-iodopyridin-2-ol:

Caption: Directing effects in the nitration of 5-iodopyridin-2-ol.

Experimental Protocol

Materials:

-

5-Iodopyridin-2-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Water (deionized)

-

Suitable base for neutralization (e.g., sodium carbonate)

Procedure:

-

In a flask, dissolve 5-iodopyridin-2-ol in concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Cool the solution to 0-5 °C.

-

Slowly add fuming nitric acid or potassium nitrate portion-wise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified period, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as a saturated sodium carbonate solution, until the product precipitates.

-

Collect the solid product by filtration, wash it with cold water, and dry it.

-

The crude this compound can be purified by recrystallization from an appropriate solvent.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Scale (mmol) |

| 5-Iodopyridin-2-ol | 221.00 | 1.0 | 10 |

| Conc. H₂SO₄ | 98.08 | Excess | - |

| Fuming HNO₃ | 63.01 | 1.1 - 1.5 | 11 - 15 |

Conclusion

The synthesis of this compound from 2-amino-5-bromopyridine is a multi-step yet logical and achievable process for experienced chemists. By carefully controlling the reaction conditions at each stage—diazotization and hydrolysis, copper-catalyzed halogen exchange, and regioselective nitration—this valuable synthetic intermediate can be obtained in good yield and purity. The principles of functional group compatibility and directing group effects are paramount to the success of this synthetic route. This guide provides a solid foundation for researchers and drug development professionals to produce this key building block for their discovery and development programs.

References

Synthesis of 5-Iodo-3-nitropyridin-2-ol: A Technical Guide for Precursor Development

Abstract

5-Iodo-3-nitropyridin-2-ol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilically activating iodo group, and a versatile nitro group—renders it a valuable precursor for the synthesis of complex molecular architectures. Nitropyridine derivatives are well-established as privileged structural motifs in drug design, serving as intermediates in the development of a wide array of bioactive molecules.[1] This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We present a robust two-step synthetic strategy, elucidate the underlying chemical mechanisms, and provide detailed protocols for synthesis, purification, and characterization, designed for researchers, chemists, and professionals in drug development.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. For this compound, two primary retrosynthetic pathways were considered:

-

Route A: Nitration of a 5-iodopyridin-2-ol precursor.

-

Route B: Iodination of a 3-nitropyridin-2-ol precursor.

A critical analysis of the directing effects of the substituents is paramount. The hydroxyl (-OH) group on the pyridin-2-ol ring is a strongly activating ortho, para-director. Conversely, the nitro (-NO₂) group is a strongly deactivating meta-director.

Decision Rationale: Route B was selected as the superior strategy. Starting with 3-nitropyridin-2-ol, the subsequent electrophilic iodination is directed to the C5 position. This position is para to the strongly activating hydroxyl group and meta to the deactivating nitro group. This convergence of directing effects strongly favors the formation of the desired 5-iodo isomer, minimizing the formation of unwanted side products. Route A is less favorable as the nitration of 5-iodopyridin-2-ol could lead to a mixture of products due to competing directing effects.

The chosen synthetic pathway is visualized below.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of this compound: Overall Workflow

The synthesis is performed in two primary stages: (1) the nitration of 3-hydroxypyridine to form the key intermediate, 3-nitropyridin-2-ol, and (2) the subsequent electrophilic iodination to yield the final product.

Figure 2: Overall experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |

| 3-Hydroxypyridine | 109-00-2 | C₅H₅NO | 95.10 | Starting Material |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Reagent/Solvent |

| Potassium Nitrate | 7757-79-1 | KNO₃ | 101.10 | Nitrating Agent |

| Iodine | 7553-56-2 | I₂ | 253.81 | Iodinating Agent |

| Hydrogen Peroxide | 7722-84-1 | H₂O₂ | 34.01 | Oxidant (30% aq. sol.) |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent |

| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 | For quenching |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization |

Step 1: Synthesis of 3-Nitropyridin-2-ol (Precursor)

This protocol is adapted from established methods for the nitration of activated pyridinols. A metal nitrate with acetic anhydride is used as a milder alternative to mixed nitric/sulfuric acid, reducing equipment corrosion and improving safety.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-hydroxypyridine (9.51 g, 0.10 mol) and acetic anhydride (100 mL).

-

Reagent Addition: Stir the mixture to dissolve the solid. Once dissolved, add finely ground potassium nitrate (11.1 g, 0.11 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 40°C.

-

Reaction: Heat the reaction mixture to 45-50°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Work-up: After completion, cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

-

Isolation: A yellow precipitate of 3-nitropyridin-2-ol will form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 50°C. The product is typically of sufficient purity for the next step. Expected yield: 80-85%.

Step 2: Synthesis of this compound

This procedure utilizes an in-situ generated electrophilic iodine species for the regioselective iodination of the electron-rich nitropyridinol ring.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitropyridin-2-ol (14.0 g, 0.10 mol) in glacial acetic acid (100 mL).

-

Reagent Addition: Add solid iodine (26.4 g, 0.104 mol). Stir the suspension, then slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise over 20 minutes. The mixture will warm up, and the color will change.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 3-4 hours. The dark color of the iodine should fade as it is consumed. Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the solution becomes colorless to quench any unreacted iodine.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture to afford this compound as a pale yellow solid. Expected yield: 75-80%.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Nitration Mechanism

The nitration of 3-hydroxypyridine is a classic electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful activating group, increasing the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions. In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. However, the activating effect of the hydroxyl group is strong enough to enable substitution. The reaction proceeds preferentially at the C2 position, which is ortho to the hydroxyl group.

Iodination Mechanism

The key iodination step is also an electrophilic aromatic substitution. The hydroxyl group strongly activates the ring, while the nitro group deactivates it. The regiochemical outcome is a result of their combined influence.

-

-OH Group (at C2): Activating, ortho, para-director. It directs substitution to C3 (occupied), C5 (para), and C1 (N).

-

-NO₂ Group (at C3): Deactivating, meta-director. It directs substitution to C5 (meta).

Both groups favor substitution at the C5 position, making this transformation highly regioselective. The mechanism involves the oxidation of I₂ by H₂O₂ to generate a potent electrophilic iodine species (e.g., I⁺ or a polarized complex), which is then attacked by the π-system of the pyridin-2-ol ring.

Figure 3: Simplified mechanism of the C5 iodination step.

Product Characterization and Validation

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

| Analysis | Expected Results |

| Appearance | Pale yellow to light brown solid |

| Molecular Formula | C₅H₃IN₂O₃ |

| Molecular Weight | 265.99 g/mol |

| Melting Point | Not widely reported, expected >150°C (decomposes) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, -OH), ~8.5 (d, 1H, H-4), ~8.7 (d, 1H, H-6). Predicted values. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C=O), ~145 (C-NO₂), ~142 (C-H), ~138 (C-H), ~80 (C-I). Predicted values. |

| Mass Spec (ESI-) | m/z: 264.9 [M-H]⁻ |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O), ~1530 & ~1350 (NO₂ asymm/symm stretch). |

Note: Experimental spectral data should be acquired for definitive structural confirmation. Commercial suppliers may provide reference spectra upon request.

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

-

Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Use in a fume hood.

-

Iodine: Harmful if inhaled or swallowed. Stains skin and surfaces.

-

General Precautions: All steps should be performed by trained personnel in a laboratory setting with access to safety showers and eye wash stations. Review the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a reliable and logically sound two-step synthesis for the valuable precursor, this compound. By starting with the commercially available 3-hydroxypyridine, the synthesis leverages fundamental principles of electrophilic aromatic substitution, with regioselectivity controlled by the inherent directing effects of the ring substituents. The provided protocols are robust and scalable, and the mechanistic rationale offers a framework for further optimization. This precursor serves as a versatile platform for introducing further chemical diversity, making it a key building block for professionals in drug discovery and development.

References

5-Iodo-3-nitropyridin-2-ol CAS number 25391-59-7

An In-Depth Technical Guide to 5-Iodo-3-nitropyridin-2-ol (CAS 25391-59-7)

Executive Summary

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of an iodo group, a nitro group, and a hydroxyl group on the pyridine core offers multiple avenues for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations, while the iodo substituent serves as a key handle for modern cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway grounded in established pyridine chemistry, detailed characterization methods, and an exploration of its potential reactivity and applications in drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

Substituted pyridines are among the most prevalent N-heterocyclic motifs in approved pharmaceuticals and bioactive natural products.[1][2] Their ability to engage in hydrogen bonding, act as ligands for metal ions, and serve as a stable aromatic core makes them a "privileged structure" in drug design.[2] The specific compound, this compound, integrates three critical functional groups that impart distinct and synergistic reactivity:

-

The Pyridin-2-ol Core: This moiety exists in tautomeric equilibrium with its 2-pyridone form. This duality influences its electronic properties, solubility, and hydrogen bonding capabilities, which are critical for molecular recognition in biological systems.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electron density of the pyridine ring. This has two key consequences: it activates the ring towards nucleophilic attack and serves as a precursor to the synthetically versatile amino group upon reduction.

-

The Iodo Group: The carbon-iodine bond is the most reactive of the halogens in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This makes the iodo group an exceptionally valuable handle for introducing molecular complexity and building carbon-carbon and carbon-heteroatom bonds.

The convergence of these three functional groups in a single, stable molecule makes this compound a high-value intermediate for constructing complex molecular architectures and generating libraries of compounds for screening in drug discovery programs.[3]

Physicochemical and Computational Data

A summary of the key physical and computed properties for this compound is presented below. This data is essential for planning reactions, purification, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 25391-59-7 | [4] |

| Molecular Formula | C₅H₃IN₂O₃ | [4][5] |

| Molecular Weight | 265.99 g/mol | [4][5] |

| Monoisotopic Mass | 265.91885 Da | [6] |

| Synonyms | 2-Hydroxy-5-iodo-3-nitropyridine, 5-Iodo-3-nitro-1,2-dihydropyridin-2-one | [4] |

| Predicted XLogP | 0.4 | [6] |

| Topological Polar Surface Area (TPSA) | 76.26 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Purity (Typical) | ≥98% | [5] |

| Storage Conditions | Room temperature, protect from light, keep in a dry, sealed place | [4][5] |

Proposed Synthetic Strategy

While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be designed based on fundamental principles of electrophilic aromatic substitution on the pyridine ring. The electron-donating nature of the hydroxyl group in the pyridin-2-ol tautomer directs electrophiles to the 3- and 5-positions.

Retrosynthetic Analysis

The most logical disconnection strategy involves the sequential introduction of the nitro and iodo groups onto a common 2-hydroxypyridine precursor. The order of these steps is critical for regiochemical control.

References

An In-Depth Technical Guide to 5-Iodo-3-nitropyridin-2-ol: Synthesis, Properties, and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-3-nitropyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via electrophilic iodination, and explore its utility as a versatile intermediate in carbon-carbon bond formation, with a specific focus on the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in the synthesis of complex molecular architectures.

Core Molecular Attributes

This compound, also known by its tautomeric name 5-Iodo-3-nitro-1,2-dihydropyridin-2-one, is a functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates three key features that dictate its reactivity and utility: a pyridinol core, an electron-withdrawing nitro group, and a strategically placed iodine atom, which is an excellent leaving group in cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃IN₂O₃ | [1] |

| Molecular Weight | 265.99 g/mol | [1] |

| CAS Number | 25391-59-7 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 385.4 °C at 760 mmHg | [1] |

| Melting Point | 203-207 °C | [2] |

Synthesis Protocol: Electrophilic Iodination of 2-Hydroxy-3-nitropyridine

The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-hydroxy-3-nitropyridine. The presence of the activating hydroxyl group and the meta-directing nitro group facilitates the regioselective introduction of iodine at the C-5 position. The following protocol is adapted from established methods for the iodination of hydroxypyridines, which are known to proceed under mild conditions with high yields.[3][4][5]

Causality of Experimental Choices

The chosen methodology employs periodic acid as a co-oxidant with molecular iodine. This is a well-established and efficient system for electrophilic iodination.[6] Periodic acid (HIO₄) serves to oxidize the iodide (I⁻) generated during the reaction back to the active electrophilic iodine species (I⁺), thus ensuring the complete consumption of the iodine source and leading to high reaction yields. Acetic acid is used as the solvent as it is a polar protic solvent that can solubilize the reactants and is relatively inert under the reaction conditions.

Experimental Workflow: Synthesis of this compound

The logical flow of the synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Hydroxy-3-nitropyridine

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Deionized water

-

Acetone (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 2-hydroxy-3-nitropyridine (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.21 eq).

-

Add a solution of glacial acetic acid containing a small amount of water and concentrated sulfuric acid (e.g., 100 mL acetic acid, 20 mL water, 3 mL sulfuric acid per 0.1 mole of substrate).[6]

-

Heat the resulting purple mixture with stirring to 65-70 °C.

-

Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine dissipates, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute it with a significant volume of water (e.g., 250 mL) to precipitate the product.

-

Collect the resulting solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of water to remove any residual acid and inorganic salts.

-

For purification, dissolve the crude product in a minimum amount of boiling acetone and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration and dry under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, providing access to complex biaryl structures that are prevalent in many kinase inhibitors and other pharmaceutically active compounds.

Causality of Reaction Parameters

The Suzuki-Miyaura coupling is a robust and versatile reaction. The key components are the palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.

-

Ligand: The phosphine ligand (e.g., triphenylphosphine, PPh₃) stabilizes the palladium center and modulates its reactivity.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous phase is often employed to dissolve both the organic substrates and the inorganic base.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for the coupling of this compound with an arylboronic acid.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

General Step-by-Step Methodology

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene or another suitable organic solvent

-

Deionized water

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (0.05 eq).

-

Add the organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyridin-2-ol product.

Safety and Handling

Based on the hazard information for closely related compounds, this compound should be handled with care.[2] It is classified as harmful if swallowed (H302) and can cause severe eye damage (H318). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and its utility as a substrate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling make it a valuable tool for medicinal chemists. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chemical intermediate.

References

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. 2-羟基-3-碘-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. One-pot iodination of hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot iodination of hydroxypyridines. (2009) | Kevin M. Maloney | 28 Citations [scispace.com]

- 5. One-pot iodination of hydroxypyridines. | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Hydroxy-5-iodo-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodo-3-nitropyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. This document delves into the core physicochemical properties, synthesis, reactivity, and key applications of this versatile chemical intermediate. With a focus on scientific integrity, this guide offers field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals. We will explore its role as a strategic building block, the causality behind its synthetic pathways, and the safety protocols essential for its handling.

Introduction: A Multifunctional Heterocyclic Scaffold

2-Hydroxy-5-iodo-3-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group, a nitro group, and an iodine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a crucial precursor for a wide range of more complex molecules.[1] The hydroxyl group allows it to exist in tautomeric equilibrium with its pyridone form, the electron-withdrawing nitro group activates the ring for certain transformations and can be reduced to a versatile amino group, and the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

These features make it an attractive starting material for the synthesis of novel compounds with potential antimicrobial and anti-inflammatory properties, positioning it as a compound of high interest in medicinal chemistry and drug discovery.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development.

Nomenclature and Physicochemical Properties

Accurate identification is critical. The properties of 2-Hydroxy-5-iodo-3-nitropyridine can be easily confused with its isomer, 2-Hydroxy-3-iodo-5-nitropyridine. It is imperative for researchers to verify the CAS number and corresponding analytical data to ensure the correct regioisomer is being used.

| Property | Data | Reference(s) |

| IUPAC Name | 5-Iodo-3-nitro-2(1H)-pyridone | [2][3] |

| Synonyms | 2-Hydroxy-5-iodo-3-nitropyridine, 5-Iodo-3-nitropyridin-2-ol | [2] |

| CAS Number | 25391-59-7 | [2][3] |

| Molecular Formula | C₅H₃IN₂O₃ | [3] |

| Molecular Weight | 265.99 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 252-256 °C | [2] |

| Boiling Point | 385.4 °C at 760 mmHg (Predicted) | [2] |

| Isomer CAS (for comparison) | 25391-58-6 (2-Hydroxy-3-iodo -5-nitropyridine) | [4] |

| Isomer M.P. (for comparison) | 203-207 °C (lit.) | [4] |

Synthesis and Purification

While specific, peer-reviewed syntheses for 2-Hydroxy-5-iodo-3-nitropyridine are not abundantly detailed in standard literature, a robust synthetic route can be designed based on established pyridine chemistry. A logical approach involves the nitration and subsequent iodination of 2-hydroxypyridine (also known as 2-pyridone), a common starting material. The order of these electrophilic substitution reactions is critical to achieving the desired 3,5-disubstitution pattern. A representative one-pot procedure for a related compound, 2-hydroxy-5-nitropyridine, involves nitration followed by a diazotization reaction starting from 2-aminopyridine.[5]

Representative Synthetic Pathway

A plausible synthesis starts with the commercially available 2-hydroxy-3-nitropyridine. The existing nitro and hydroxyl groups direct the incoming electrophile (iodine) to the C5 position.

Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-iodo-3-nitropyridine.

Detailed Experimental Protocol (Representative)

This protocol is illustrative and should be adapted and optimized based on laboratory-scale experiments. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a stirred solution of 2-hydroxy-3-nitropyridine (1.0 eq) in concentrated sulfuric acid (5-10 vol) at 0-5 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Concentrated sulfuric acid acts as both a solvent and an activating agent, protonating the pyridine ring system to facilitate electrophilic substitution. Using an ice bath is crucial to control the exothermic nature of the reaction and prevent unwanted side products. NIS is chosen as a mild and effective source of the electrophilic iodonium ion (I⁺).

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

-

Causality: Quenching the reaction on ice serves to dilute the acid and precipitate the organic product, which has low solubility in the acidic aqueous medium.

-

-

Neutralization and Isolation: If necessary, neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7. Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Reactivity and Mechanistic Insights

The synthetic utility of 2-Hydroxy-5-iodo-3-nitropyridine stems from the orthogonal reactivity of its functional groups.

-

The Iodo Group (C5): The carbon-iodine bond is the most versatile site for modification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation).[6][7] This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at this position. The use of nitroarenes as electrophilic partners in Suzuki couplings is a well-established field.[7]

-

The Nitro Group (C3): The strongly electron-withdrawing nitro group can be readily reduced to an amine (NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be used for a plethora of subsequent reactions, including amide bond formation, diazotization, or as a directing group for further substitutions.

-

The Hydroxyl Group (C2): The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also influences the electronic properties of the pyridine ring, and its tautomeric equilibrium with the 2-pyridone form is a key characteristic.

Caption: Reactivity map showing the compound as a versatile synthetic hub.

Analytical Characterization (Predicted)

While a comprehensive, published experimental dataset is scarce, the spectral properties can be predicted based on the electronic effects of the substituents.

| Analysis Type | Predicted Observations |

| ¹H NMR | The pyridine ring should exhibit two doublets in the aromatic region. The proton at C4 will be downfield due to the deshielding effect of the adjacent nitro group. The proton at C6 will be at a slightly higher field. A broad singlet corresponding to the hydroxyl/amide proton (OH/NH) would also be expected, with its chemical shift being highly dependent on solvent and concentration. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the nitro group (C3) and the hydroxyl/carbonyl carbon (C2) would be significantly shifted. The carbon attached to iodine (C5) will show a characteristic shift due to the heavy atom effect. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 266. A characteristic isotopic pattern for iodine would be present. Fragmentation may involve the loss of NO₂, OH, and I radicals. |

| IR Spectroscopy | Expected peaks include a broad O-H stretch (~3400 cm⁻¹), N-H stretch (if in pyridone form, ~3100 cm⁻¹), C=O stretch (pyridone form, ~1650 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹ respectively). |

Safety, Handling, and Storage

Chemical safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 25391-59-7 should always be consulted, hazard information from closely related analogs provides a strong basis for safe handling procedures. The isomer 2-Hydroxy-3-iodo-5-nitropyridine is classified as acutely toxic if swallowed and causes serious eye damage (H302, H318).[4] The precursor 2-hydroxy-5-nitropyridine is known to cause skin and eye irritation and may cause respiratory irritation (H315, H319, H335).[8] Therefore, stringent precautions are warranted.

-

Personal Protective Equipment (PPE): Use a dust mask (N95 or equivalent), chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][8]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Long-term storage in a cool, dry place is recommended.[2]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Clean mouth with water and seek medical attention.[9]

-

Caption: A standard workflow for the safe handling of chemical reagents.

Conclusion

2-Hydroxy-5-iodo-3-nitropyridine is a strategic and highly valuable building block for synthetic chemistry. Its trifunctional nature provides a platform for sequential and regioselective modifications, enabling the efficient construction of complex molecular architectures. The ability to leverage palladium-catalyzed cross-coupling at the iodo-position, coupled with the potential for reducing the nitro group, opens up a vast chemical space for exploration in drug discovery and materials science. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this potent intermediate into their synthetic programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 25391-59-7 2-Hydroxy-5-iodo-3-nitropyridine AKSci 8470AD [aksci.com]

- 3. scbt.com [scbt.com]

- 4. 2-Hydroxy-3-iodo-5-nitropyridine 97 25391-58-6 [sigmaaldrich.com]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-羟基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-Iodo-3-nitropyridin-2-ol (CAS No. 25391-59-7), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and comparison with structurally related molecules. It serves as a practical resource for anticipating and interpreting experimental results obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a molecular formula of C₅H₃IN₂O₃ and a molecular weight of 265.99 g/mol .[1] The molecule features a pyridine ring substituted with a hydroxyl group at position 2, a nitro group at position 3, and an iodine atom at position 5. The presence of these functional groups gives rise to a unique spectroscopic signature that can be used for its unambiguous identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for the preparation and NMR analysis of a solid organic compound.

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its relatively unobtrusive signal in the ¹H NMR spectrum (around 2.50 ppm).[2][3][4] Deuterated chloroform (CDCl₃) could also be considered, with its residual peak appearing at approximately 7.26 ppm.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the proton signals in the aromatic region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | Doublet | ~2.5 | H-4 |

| ~8.2 | Doublet | ~2.5 | H-6 |

| >10 | Broad Singlet | - | OH |

Interpretation:

-

Aromatic Protons: The protons at positions 4 and 6 of the pyridine ring are expected to appear as doublets due to coupling with each other. The downfield chemical shifts are a result of the deshielding effects of the electron-withdrawing nitro group and the electronegative nitrogen atom in the ring. The coupling constant of approximately 2.5 Hz is typical for a four-bond coupling between protons in a meta-relationship on a pyridine ring.

-

Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm. This is due to hydrogen bonding and its acidic nature. The exact chemical shift and broadness can be highly dependent on the sample concentration and the presence of any water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (bearing OH) |

| ~145 | C-4 |

| ~140 | C-6 |

| ~135 | C-3 (bearing NO₂) |

| ~85 | C-5 (bearing I) |

Interpretation:

-

C-2: The carbon attached to the hydroxyl group is expected at the most downfield position due to the strong deshielding effect of the oxygen atom.

-

C-3 and C-5: The carbons bearing the nitro group and the iodine atom will also be significantly shifted. The carbon attached to the electron-withdrawing nitro group (C-3) will be downfield. The carbon bonded to the iodine (C-5) is expected to be shifted upfield due to the "heavy atom effect" of iodine.

-

C-4 and C-6: The remaining carbons will resonate in the aromatic region, with their precise chemical shifts influenced by the surrounding substituents.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.[5][6][7]

Workflow for KBr Pellet Preparation

Caption: A simplified workflow for preparing a solid sample for FT-IR analysis using the KBr pellet method.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, which requires minimal sample preparation.[8]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C=C, and C-N functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 1600-1580 | C=C stretch | Aromatic ring |

| 1550-1500 (strong) | Asymmetric N-O stretch | Nitro group |

| 1350-1300 (strong) | Symmetric N-O stretch | Nitro group |

| 1250-1150 | C-O stretch | Phenolic C-O |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

N-O Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1600-1580 cm⁻¹ region are indicative of the C=C stretching vibrations within the pyridine ring.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1250-1150 cm⁻¹ region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for small, relatively volatile organic molecules.

Instrumentation: A high-resolution mass spectrometer (HRMS) is advantageous as it allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.

| Predicted m/z | Assignment | Plausible Neutral Loss |

| 266/267 | [M]⁺˙ / [M+H]⁺ | - |

| 220 | [M-NO₂]⁺ | NO₂ |

| 139 | [M-I]⁺ | I |

| 93 | [M-I-NO₂]⁺ | I, NO₂ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 266, corresponding to the molecular weight of the compound. The presence of a significant M+1 peak will be due to the natural abundance of ¹³C.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 220.[9]

-

Loss of Iodine: The cleavage of the C-I bond would lead to the loss of an iodine radical (127 Da), resulting in a fragment at m/z 139.

-

Sequential Loss: A fragment corresponding to the sequential loss of both iodine and the nitro group would be observed at m/z 93.

-

Predicted Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and providing standardized experimental protocols, this document serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The interpretation of actual experimental data should be done in conjunction with these predictions to confirm the structure and purity of this compound.

References

- 1. CAS 25391-59-7 | this compound - Synblock [synblock.com]

- 2. NMR用溶媒 [sigmaaldrich.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ukisotope.com [ukisotope.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Stability and Storage of 5-Iodo-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-nitropyridin-2-ol is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties that allow for versatile synthetic transformations. As with any highly functionalized intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the reliability of analytical data, and the safety of handling and storage. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical liabilities of the molecule, explore its potential degradation pathways under various stress conditions—including hydrolytic, oxidative, photolytic, and thermolytic—and provide field-proven protocols for its proper storage, handling, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this compound in their research and development endeavors.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₃IN₂O₃, exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent and pH, which in turn can affect its reactivity and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃IN₂O₃ | [1][2][3] |

| Molecular Weight | 265.99 g/mol | [1][2] |

| Synonyms | 2-Hydroxy-5-iodo-3-nitropyridine; 5-Iodo-3-nitro-1,2-dihydropyridin-2-one | [2] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on its chemical properties and safety data.

Storage Conditions

-

Temperature: While some suppliers suggest room temperature storage, a more conservative approach of storing at 2-8 °C is recommended, especially for long-term storage.[4] Some suppliers even indicate the need for cold-chain transportation. A general guideline is to store in a cool place.[4][5]

-

Light: The presence of a carbon-iodine bond and a nitro-aromatic system makes the compound susceptible to photodegradation. Therefore, it is crucial to store in a dark place, protected from light .[1] Amber vials or containers wrapped in aluminum foil are recommended.

-

Atmosphere: To prevent potential oxidative degradation and reaction with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Container: The compound should be stored in a tightly closed, sealed container in a dry and well-ventilated place .[2][4][5] The hygroscopic nature of related compounds suggests that moisture should be rigorously excluded.[6]

Handling Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[5][6][7]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases .[9][10] Halogenated compounds should be stored separately from other chemicals.[11]

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stable formulations and interpreting stability data.

Caption: Potential degradation pathways for this compound.

Photolytic Degradation

Aromatic iodides are known to be susceptible to photodegradation. The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical species. This can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. The nitro group can also influence the photostability of the molecule.

-

Plausible Mechanism: UV light can induce the cleavage of the C-I bond, forming a pyridinyl radical and an iodine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-nitropyridin-2-ol, or it can participate in other radical reactions.

Thermolytic Degradation

Nitroaromatic compounds can be thermally labile. At elevated temperatures, the primary decomposition pathway often involves the cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) and a pyridinyl radical. Another possible mechanism is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond. The presence of a hydroxyl group ortho to the nitro group might also lead to intramolecular rearrangement at high temperatures.

-

Plausible Mechanism: High temperatures can provide sufficient energy to break the C-NO₂ bond, which is often the weakest bond in the molecule. The resulting radicals can then undergo further reactions.

Hydrolytic Degradation

The pyridin-2-ol moiety exists in equilibrium with its pyridin-2(1H)-one tautomer. This system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While the pyridinol form itself is relatively stable, the presence of the electron-withdrawing nitro and iodo groups can influence the electron density of the pyridine ring and affect its susceptibility to nucleophilic attack by water or hydroxide ions.

-

Plausible Mechanism: Under strongly acidic or basic conditions, the pyridine ring could be susceptible to nucleophilic attack, potentially leading to ring-opening or other transformations. The stability is generally lowest in alkaline conditions.

Oxidative Degradation

The pyridine ring and the hydroxyl group can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or further hydroxylation of the pyridine ring. The electron-rich nature of the pyridin-2-ol tautomer makes it a potential target for oxidative attack.

-

Plausible Mechanism: Oxidizing agents can attack the nitrogen atom of the pyridine ring to form a pyridine N-oxide. The aromatic ring itself can also be oxidized, leading to the formation of various hydroxylated byproducts.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4][6] The goal is to generate degradation products to establish the degradation pathways and to develop and validate a stability-indicating analytical method.[1][6] A target degradation of 5-20% is generally considered optimal for these studies.[9]

Caption: Workflow for a forced degradation study of this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

Forced Degradation Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring the degradation over time.

-

After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often faster.

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

Monitor the degradation over time.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette or a suitable transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Monitor the degradation at various time points.

-

-

Thermolytic Degradation:

-

For solid-state stability, place a known amount of the solid compound in an oven at a high temperature (e.g., 80 °C or higher) for a specified period.

-

For solution stability, heat the stock solution at a high temperature (e.g., 80 °C) in a sealed vial.

-

Monitor the degradation over time.

-

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[2][3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable but potentially labile chemical intermediate. Its stability is influenced by temperature, light, pH, and the presence of oxidizing agents. Proper storage in a cool, dark, dry, and inert environment is essential to maintain its purity and integrity. A thorough understanding of its potential degradation pathways—photolytic cleavage of the C-I bond, thermal decomposition of the nitro group, hydrolysis of the pyridinol system, and oxidation of the ring—allows researchers to anticipate and mitigate stability issues. The implementation of systematic forced degradation studies coupled with a validated stability-indicating HPLC method is a critical step in ensuring the quality of this compound in research and development, ultimately contributing to the reliability and reproducibility of scientific outcomes.

References

- 1. biomedres.us [biomedres.us]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

- 11. heraldopenaccess.us [heraldopenaccess.us]

A Comprehensive Analysis of Synthetic Strategies for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Iodination of 3-Nitropyridin-2-ol

The introduction of an iodine atom into the scaffold of 3-nitropyridin-2-ol is a critical transformation in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Iodinated pyridines serve as versatile intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures. However, the regioselective iodination of 3-nitropyridin-2-ol presents a unique synthetic challenge due to the presence of both a strongly activating hydroxyl group and a strongly deactivating nitro group. This guide provides an in-depth analysis of potential iodination methods, offering a scientific rationale for procedural choices and detailed experimental protocols.

Understanding the Electronic Landscape of 3-Nitropyridin-2-ol

The reactivity of the 3-nitropyridin-2-ol ring is governed by the interplay of the electron-donating hydroxyl group (-OH) at the C2 position and the electron-withdrawing nitro group (-NO2) at the C3 position.

-

The Activating Effect of the Hydroxyl Group: The -OH group is a powerful ortho, para-director, significantly increasing the electron density at the C3 and C5 positions, making them more susceptible to electrophilic attack.

-

The Deactivating Effect of the Nitro Group: The -NO2 group is a strong deactivating group and a meta-director, reducing the overall electron density of the ring and directing incoming electrophiles to the C5 position.

The combined influence of these two groups suggests that the C5 position is the most probable site for electrophilic iodination. The activating effect of the hydroxyl group is expected to overcome the deactivating nature of the nitro group, allowing the reaction to proceed.

Electrophilic Iodination: A Primary Synthetic Route

Electrophilic iodination is the most common and direct method for introducing an iodine atom onto an aromatic ring. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and regioselectivity.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent, widely used for the iodination of electron-rich aromatic and heteroaromatic compounds.

Mechanism: The reaction proceeds via the electrophilic attack of the iodonium ion (I+), generated from NIS, on the electron-rich C5 position of the 3-nitropyridin-2-ol ring. The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine more electrophilic.

Experimental Protocol:

-

To a solution of 3-nitropyridin-2-ol (1 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL), add N-iodosuccinimide (1.1 mmol).

-

If required, add a catalytic amount of trifluoroacetic acid (0.1 mmol).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Reagents | 3-Nitropyridin-2-ol, N-Iodosuccinimide, Trifluoroacetic acid (optional) |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-90% |

Reaction Workflow:

Caption: Workflow for the iodination of 3-nitropyridin-2-ol using NIS.

Method 2: Iodination using Molecular Iodine and a Base

The use of molecular iodine (I2) in the presence of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), is a classical method for the iodination of phenols and other activated aromatic rings.

Mechanism: The base deprotonates the hydroxyl group of 3-nitropyridin-2-ol to form a phenoxide-like anion. This greatly enhances the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack by molecular iodine.

Experimental Protocol:

-

Dissolve 3-nitropyridin-2-ol (1 mmol) in an aqueous solution of sodium hydroxide (1.2 mmol in 10 mL of water).

-

To this solution, add a solution of iodine (1.1 mmol) in aqueous potassium iodide (KI) dropwise with stirring.

-

Continue stirring at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

If a precipitate forms, filter the solid product. Otherwise, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Data Summary:

| Parameter | Value |

| Reagents | 3-Nitropyridin-2-ol, Iodine, Sodium Hydroxide, Potassium Iodide |

| Solvent | Water |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 60-80% |

Reaction Mechanism:

Caption: Mechanism of base-promoted iodination of 3-nitropyridin-2-ol.

Method 3: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly reactive and potent electrophilic iodinating agent. Due to its high reactivity, it is effective for iodinating less activated or deactivated aromatic rings.

Mechanism: The I-Cl bond is polarized, with the iodine atom being the electrophilic center (δ+). ICl readily reacts with the electron-rich C5 position of 3-nitropyridin-2-ol in a direct electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Dissolve 3-nitropyridin-2-ol (1 mmol) in a suitable solvent like acetic acid or a chlorinated solvent (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.1 mmol) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Summary:

| Parameter | Value |

| Reagents | 3-Nitropyridin-2-ol, Iodine Monochloride |

| Solvent | Acetic Acid, Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | 80-95% |

Conclusion and Method Selection